molecular formula C10H7BrClNO B1490645 5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole CAS No. 1332503-07-7

5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole

Cat. No.: B1490645
CAS No.: 1332503-07-7
M. Wt: 272.52 g/mol
InChI Key: AYPAGDWTSZKLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C10H7BrClNO and its molecular weight is 272.52 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-5-7-6-13-10(14-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPAGDWTSZKLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(O2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

181 mg (0.77 mmol) of the compound from Example 50A and 242 mg (0.92 mmol) of triphenyl-phosphine were dissolved in 4 ml of THF, and 306 mg (0.92 mmol) of carbon tetrabromide were added at RT. The mixture was then stirred at RT for 16 h. For work-up, the mixture was filtered through 20 g of kieselguhr, the filter residue was rinsed with ethyl acetate and the filtrate was concentrated under reduced pressure. The residue was purified by preparative HPLC [Method 19]. This gave 112 mg (42% of theory) of the target compound in a purity of 80% which were immediately reacted further.
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole
Reactant of Route 2
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole
Reactant of Route 3
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole
Reactant of Route 4
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole
Reactant of Route 6
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole

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